molecular formula C9H8FNO B11926047 6-Fluoro-2-methylisoindolin-1-one

6-Fluoro-2-methylisoindolin-1-one

Katalognummer: B11926047
Molekulargewicht: 165.16 g/mol
InChI-Schlüssel: SECWIVPWPPSOAS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Fluoro-2-methylisoindolin-1-one is a heterocyclic compound that belongs to the isoindolinone family. This compound is characterized by the presence of a fluorine atom at the 6th position and a methyl group at the 2nd position on the isoindolinone ring. Isoindolinones are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-methylisoindolin-1-one can be achieved through various synthetic routes. One common method involves the multicomponent reaction of methyl 2-formylbenzoate with appropriate reagents under acidic conditions. This process typically involves the formation of an intermediate, which undergoes intramolecular amidation to yield the desired isoindolinone .

Industrial Production Methods

Industrial production of this compound often employs scalable and efficient synthetic routes. One such method involves the use of Ugi-type multicomponent reactions, which are known for their versatility and efficiency in producing complex heterocyclic compounds. These reactions are typically carried out in a one-pot procedure, making them suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

6-Fluoro-2-methylisoindolin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

6-Fluoro-2-methylisoindolin-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: This compound is used in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 6-Fluoro-2-methylisoindolin-1-one involves its interaction with specific molecular targets and pathways. The fluorine atom at the 6th position enhances its binding affinity to certain biological targets, making it a potent compound for various applications. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6-Fluoro-2-methyl-3H-isoindol-1-one
  • Isoindoline-1,3-dione derivatives
  • N-substituted isoindolinones

Uniqueness

6-Fluoro-2-methylisoindolin-1-one is unique due to the presence of both a fluorine atom and a methyl group on the isoindolinone ring. This unique substitution pattern enhances its chemical reactivity and biological activity compared to other similar compounds. The fluorine atom, in particular, plays a crucial role in modulating its interactions with biological targets, making it a valuable compound in various research fields .

Eigenschaften

Molekularformel

C9H8FNO

Molekulargewicht

165.16 g/mol

IUPAC-Name

6-fluoro-2-methyl-3H-isoindol-1-one

InChI

InChI=1S/C9H8FNO/c1-11-5-6-2-3-7(10)4-8(6)9(11)12/h2-4H,5H2,1H3

InChI-Schlüssel

SECWIVPWPPSOAS-UHFFFAOYSA-N

Kanonische SMILES

CN1CC2=C(C1=O)C=C(C=C2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.